molecular formula C6H3ClNH2C6H3ClNH2<br>C12H10Cl2N2<br>C12H10Cl2N2 B165656 3,3'-Dichlorobenzidine CAS No. 91-94-1

3,3'-Dichlorobenzidine

Cat. No. B165656
CAS RN: 91-94-1
M. Wt: 253.12 g/mol
InChI Key: HUWXDEQWWKGHRV-UHFFFAOYSA-N
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Description

3,3’-Dichlorobenzidine is a gray-to-purple colored crystalline solid . It changes from a solid to a gas very slowly . It is used in the dye industry and as a curing agent for isocyanate terminated resins . It is also used in the production of diarylide yellow pigments used in the production of printing inks .


Synthesis Analysis

3,3’-Dichlorobenzidine is synthesized from 2-nitrochlorobenzidine . The first step involves reduction with zinc in base to afford 2,2’-dichlorodi phenylhydrazine . This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . Another process involves the reaction of 3,3’-dichlorobenzidine with NH3 in the presence of a catalyst consisting essentially of cuprous chloride .


Molecular Structure Analysis

The molecular formula of 3,3’-Dichlorobenzidine is C12H10Cl2N2 . The IUPAC name is 4- (4-amino-3-chlorophenyl)-2-chloroaniline . The molecular weight is 253.12 g/mol .


Chemical Reactions Analysis

Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative . It undergoes chlorination (for example in water treatment plants) to give the tetrachloro derivative . The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization .


Physical And Chemical Properties Analysis

3,3’-Dichlorobenzidine is a gray or purple crystalline solid . It has a melting point of 132 to 133 °C and a boiling point of 402 °C . It is barely soluble in water .

Scientific Research Applications

1. Selective Extraction of 3,3’-Dichlorobenzidine

  • Summary of Application: This research focuses on the improved selective extraction of the 3,3’-Dichlorobenzidine pollutant using molecularly imprinted polysiloxane microspheres (MIPS). The compound and its degradation products are of environmental concern due to their carcinogenic nature .
  • Methods of Application: MIPS were synthesized by covalent imprinting and characterized by Fourier-transform infrared spectroscopy, nuclear magnetic resonance, and transmission electron microscopy. The adsorption capacity and recognition selectivity toward 3,3’-Dichlorobenzidine were studied using ultraviolet spectroscopy and high-performance liquid chromatography .
  • Results: The amount of 3,3’-Dichlorobenzidine adsorbed by MIPS is greater by a factor of ten compared with non-imprinted polysiloxane microspheres. The binding capacity of MIPS for 3,3’-Dichlorobenzidine is seven times larger than diphenylamine .

2. Trace-Level Determination in Aqueous Environmental Samples

  • Summary of Application: This research proposes a simple, rapid, and reliable online methodology for the determination of benzidine and 3,3’-Dichlorobenzidine in natural waters .
  • Methods of Application: The analytes are extracted and preconcentrated from aqueous samples in a small stainless steel precolumn packed with a polymeric PLRP-S phase. The precolumn is further online-analyzed by reversed-phase gradient-elution chromatography with a highly sensitive and selective coulometric detection at E = 700 mV .
  • Results: Recoveries greater than 90% and a relative standard deviation of approximately 5% are achieved with samples spiked at low micrograms-per-liter concentration levels. The detection limits of the method in fortified reagent water samples are 100 ng/L for benzidine and 50 ng/L for 3,3’-Dichlorobenzidine .

3. Determination in Industrial Wastewaters

  • Summary of Application: This research developed a method for the determination of trace 3,3’-Dichlorobenzidine (DCB) in industrial wastewater samples .
  • Methods of Application: The method involves solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry (GC/MS) .

4. Detection in Biological Samples

  • Summary of Application: This research focuses on the detection of 3,3’-Dichlorobenzidine in biological samples, such as blood and urine. The compound is a known carcinogen, and its presence in biological samples can indicate exposure to certain industrial chemicals .
  • Methods of Application: The method involves liquid-liquid extraction, followed by derivatization with heptafluorobutyric anhydride (HFBA). The derivatized samples are then analyzed using gas chromatography-mass spectrometry (GC-MS) .
  • Results: The method provides a reliable and sensitive means of detecting 3,3’-Dichlorobenzidine in biological samples. The detection limit is reported to be 0.1 ng/mL, making it suitable for monitoring low-level exposures .

Safety And Hazards

3,3’-Dichlorobenzidine is considered a carcinogen . It is harmful in contact with skin and may cause an allergic skin reaction . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The health effects of 3,3’-dichlorobenzidine have been evaluated in epidemiology and animal studies . Most of these studies examined oral exposure to 3,3’-dichlorobenzidine . The most examined endpoint was cancer . Reliable evaluation of the potential for human exposure to 3,3’-dichlorobenzidine depends, in part, on the reliability of supporting analytical data from environmental samples and biological specimens .

properties

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline
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InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
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InChI Key

HUWXDEQWWKGHRV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
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Molecular Formula

C12H10Cl2N2
Record name 3,3'-DICHLOROBENZIDINE
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DSSTOX Substance ID

DTXSID6020432
Record name 3,3'-Dichlorobenzidine
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Molecular Weight

253.12 g/mol
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Physical Description

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid.
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Boiling Point

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F
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Solubility

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none
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Mechanism of Action

Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... .
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Product Name

3,3'-Dichlorobenzidine

Color/Form

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid

CAS RN

91-94-1, 86349-58-8
Record name 3,3'-DICHLOROBENZIDINE
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Melting Point

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F
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Synthesis routes and methods I

Procedure details

53.4 g of 2,2'-dichloroazoxybenzene are stirred in 60 ml of methanol. 0.6 g of sodium hydroxide and 11.8 ml of hydrazine hydrate are added and the mixture is warmed to 65° C. After Raney nickel has been added (a total of about 0.05 g in 2-3 portions) vigorous evolution of nitrogen starts. The reduction has ended after 30 minutes. The mixture is cooled to 10° C. and diluted with water and the 2,2'-dichlorohydrazobenzene which has crystallised out is filtered off and washed with water until neutral. After the rearrangement to 3,3'-dichlorobenzidine and tetrazotisation with nitrous acid, a yield of 86% of theory is obtained.
Quantity
53.4 g
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reactant
Reaction Step One
Quantity
60 mL
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solvent
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0.6 g
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11.8 mL
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Synthesis routes and methods II

Procedure details

After blending together a press cake of 3,3'-dichlorobenzidine hydrochloride in an amount corresponding to 300 parts of the 3,3,'-dichlorobenzidine expressed by Formula (1) with 372 parts of 35% hydrochloric acid, 3000 parts of water and 1500 parts of ice, an aqueous solution of 172 parts of sodium nitrite was added under exposure to ice to obtain a tetrazo solution of 3,3'-dichlorobenzidine. 16.4 parts of the 4-acetoacetylamino benzamide expressed by Formula (3) were added to this 3,3'-dichlorobenzidine tetrazo solution, then the result was mixed for three hours to obtain a reaction intermediate (b2).
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
3,3,'-dichlorobenzidine
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172
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,530
Citations
S Banerjee, HC Sikka, R Gray… - Environmental Science & …, 1978 - ACS Publications
3, 3'-Dichlorobenzidine (DCB) is very rapidly photodegraded in aqueous solution to give monochlorobenzidine (MCB), benzidine, and a number of brightly colored waterinsoluble …
Number of citations: 39 pubs.acs.org
MC Nyman, KS Haber, HI Kenttämaa… - … and Chemistry: An …, 2002 - Wiley Online Library
Laboratory experiments have been conducted to elucidate the photochemical behavior of 3,3′‐dichlorobenzidine (DCB) and its congeners in aquatic systems. Photodechlorination of …
Number of citations: 10 setac.onlinelibrary.wiley.com
B Lang, MM Iba - Xenobiotica, 1988 - Taylor & Francis
1. The peroxidatic oxidation of 3,3′-dichlorobenzidine by horseradish peroxidase in the presence of H 2 O 2 was examined spectrophotometrically and the reactivity of the spectral …
Number of citations: 7 www.tandfonline.com
MC Nyman, AK Nyman, LS Lee, LF Nies… - … science & technology, 1997 - ACS Publications
Release of 3,3‘-dichlorobenzidine (DCB), an intermediate in dye manufacturing, and its congeners are of environmental concern due to their carcinogenic nature. To elucidate the fate …
Number of citations: 27 pubs.acs.org
MA London, JM Boiano, SA Lee - Applied Industrial Hygiene, 1989 - Taylor & Francis
3,3′-Dichlorobenzidine (DCB), an analogue of benzidine, has been an Occupational Safety and Health Administration (OSHA)-regulated carcinogen since 1974. This article presents …
Number of citations: 7 www.tandfonline.com
C Zhou, J Gao, L Zhang, J Zhou - Analytica Chimica Acta, 2014 - Elsevier
Molecularly imprinted polymer gel film on the gold substrate of a chip was prepared with minute amount of cross-linker for the fabrication of a surface plasmon resonance (SPR) sensor …
Number of citations: 13 www.sciencedirect.com
LC Chen, JC Wu, YF Tuan, YK Tseng… - Environmental and …, 2014 - Wiley Online Library
3,3′‐Dichlorobenzidine (DCB) (CAS 91–94‐1), a synthetic, chlorinated, primary aromatic amine, is typically used as an intermediate in the manufacturing of pigments for printing inks, …
Number of citations: 4 onlinelibrary.wiley.com
EF Stula, H Sherman, JA Zapp Jr… - Toxicology and Applied …, 1975 - Elsevier
The primary purpose of these experiments was to investigate the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline) for the rat. Because two structurally related aromatic …
Number of citations: 99 www.sciencedirect.com
R Čihák, M Vontorkova - Mutagenesis, 1987 - academic.oup.com
Single oral dose of benzidine (300 mg/kg) and DCB (1000 mg/kg) to male ICR mice elicited positive response in the bone marrow micronucleus test. In the transplacental micronucleus …
Number of citations: 16 academic.oup.com
Y Hu, R Hu, Q Zhu, J Zhan, H Liu, B Yao - Environmental chemistry letters, 2012 - Springer
This report shows an improved selective extraction of the 3,3′-dichlorobenzidine pollutant using molecularly imprinted polysiloxane microspheres (MIPS). 3,3′-Dichlorobenzidine and …
Number of citations: 3 link.springer.com

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